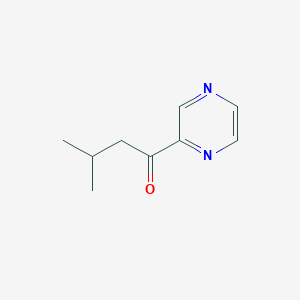

1-(2-Pyrazinyl)-3-methyl-1-butanone

Description

Properties

CAS No. |

86461-64-5 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

3-methyl-1-pyrazin-2-ylbutan-1-one |

InChI |

InChI=1S/C9H12N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

HRVZGJWXBPJXKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyrazinyl)-3-methyl-1-butanone typically involves the reaction of 3-methylpyrazine with butanone under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyrazinyl)-3-methyl-1-butanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazinyl ketones or acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include pyrazinyl alcohols, pyrazinyl ketones, and various substituted pyrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Pyrazinyl)-3-methyl-1-butanone has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Pyrazinyl)-3-methyl-1-butanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

NNK’s pyridine ring and nitrosamine group are critical for its carcinogenicity, as metabolic activation generates DNA-alkylating species.

Substituent Effects: The 3-methyl group in this compound may sterically hinder reactions at the ketone, contrasting with NNK’s nitrosamine group, which undergoes enzymatic oxidation to reactive intermediates.

Toxicity and Carcinogenicity Profile

- NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone): Carcinogenicity: Induces lung and pancreatic tumors in F344 rats at doses as low as 0.5 ppm in drinking water. Lung tumor incidence reached 90% at 5.0 ppm. Metabolism: Converted to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a proximate carcinogen with similar potency.

- This compound: No direct carcinogenicity data are available. However, the absence of a nitrosamine group likely reduces genotoxic risk compared to NNK.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(2-Pyrazinyl)-3-methyl-1-butanone, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a base (e.g., K₂CO₃) can facilitate the coupling of pyrazine derivatives with ketone precursors in aprotic solvents like 1,4-dioxane . Optimization may include adjusting reaction time, temperature, and stoichiometry. Triethylamine is often used as a catalyst to improve yield . Characterization via ¹H NMR (δ4.7 for alkyne protons) and FT-IR (2,125 cm⁻¹ for C≡C stretches) confirms product identity .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential. ¹H NMR identifies proton environments (e.g., methyl groups at δ1.18–1.23), while ¹³C NMR confirms carbonyl and aromatic carbons . High-resolution MS validates molecular mass, and X-ray crystallography (if applicable) resolves stereochemical ambiguities .

Q. What preliminary assays are recommended to assess the compound's biological activity?

- Methodological Answer : Begin with in vitro antimicrobial susceptibility testing (e.g., MIC assays) and cytotoxicity screening against cancer cell lines (e.g., MTT assay). Functional group interactions, such as hydrogen bonding via the pyrazinyl nitrogen, may guide target selection .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects can be modeled using polarizable continuum models (PCM). Compare computed NMR chemical shifts (e.g., δ2.4 for methyl groups) with experimental data to validate accuracy .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar ketones?

- Methodological Answer : For overlapping NMR signals, employ 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously. For example, distinguish between isomeric forms by comparing NOESY cross-peaks or using deuterium exchange experiments .

Q. How does the compound's stability under varying pH and temperature conditions impact its applicability in drug formulation?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines) with HPLC monitoring. Thermal gravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) assess decomposition thresholds . Pyrazine derivatives often show sensitivity to acidic conditions due to protonation of nitrogen atoms .

Q. What mechanistic insights explain the compound's selectivity in enzyme inhibition?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with active sites. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For example, the methyl group at position 3 may sterically hinder non-target binding .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer : Systematic substitution at the pyrazinyl ring (e.g., introducing electron-withdrawing groups) or modifying the butanone chain length can alter bioactivity. Compare IC₅₀ values of analogs in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.